REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([F:9])[C:5]([F:8])=[N:6][CH:7]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH3:18][N:19]1[CH:23]=[C:22](B2OC(C)(C)C(C)(C)O2)[CH:21]=[N:20]1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCOC(C)=O.O.O1CCOCC1>[F:8][C:5]1[C:4]([F:9])=[CH:3][C:2]([C:22]2[CH:21]=[N:20][N:19]([CH3:18])[CH:23]=2)=[CH:7][N:6]=1 |f:1.2.3.4,7.8.9|
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Name
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|
Quantity
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1.541 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=NC1)F)F
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Name
|
potassium phosphate tribasic
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Quantity
|
6.56 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
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CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0.491 g
|
Type
|
reactant
|
Smiles
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CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
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Name
|
|
Quantity
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0.116 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The flask was sealed with a septum
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Type
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CUSTOM
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Details
|
cap
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Type
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CUSTOM
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Details
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The resulting mixture was sparged with N2 for 10 min
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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The solution was cooled to rt
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
purified by flash chromatography
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Name
|
|
Type
|
product
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Smiles
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FC1=NC=C(C=C1F)C=1C=NN(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 88.5% | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |